molecular formula C18H15NO B1633132 4-[2-(4-Methoxyphenyl)ethenyl]quinoline

4-[2-(4-Methoxyphenyl)ethenyl]quinoline

Cat. No.: B1633132
M. Wt: 261.3 g/mol
InChI Key: WWQSNGMSYOYSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methoxyphenyl)ethenyl]quinoline is a quinoline derivative characterized by a styryl group (ethenyl-linked phenyl) substituted with a methoxy group at the para position of the phenyl ring. This compound is of interest due to its structural similarity to bioactive quinoline derivatives, which are known for applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3

InChI Key

WWQSNGMSYOYSOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base. One common method is the Knoevenagel condensation, where the reaction is catalyzed by piperidine or other amine bases. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.

    Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.

    Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethenyl]quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Key Properties/Bioactivity Reference
4-[2-(4-Methoxyphenyl)ethenyl]quinoline 4-methoxyphenyl ethenyl at C4 Planar aromatic, π-π interactions
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Multi-substituted diarylquinoline Drug-like properties (Lipinski compliant)
4-(p-Nitrostyryl)quinoline Nitro group at phenyl para position Reactive, requires safety handling
6MQT Chloro, methoxyphenyl, triazolone Enhances sperm motility (0.05 μg/mL)

Table 2: Electronic Effects of Styryl Substituents

Substituent Electron Effect logP (Predicted) Applications
4-Methoxy Donating ~2.8 Medicinal chemistry
4-Nitro Withdrawing ~3.1 Reactive intermediates
4-Dimethylamino Strong donating ~2.5 Fluorescent materials
3,4,5-Trimethoxy Donating ~3.5 CNS-targeted drug design

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